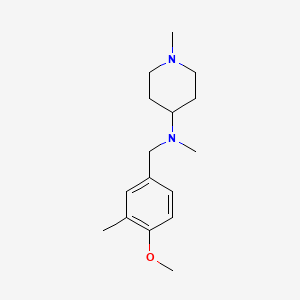![molecular formula C15H15NO3 B4764624 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone
Descripción general
Descripción
3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone, also known as Furfurylidenepropanone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique molecular structure that makes it suitable for use in a wide range of scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone is not well understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins involved in various biological processes. Further research is required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone are also not well understood. However, studies have shown that the compound may have cytotoxic effects on cancer cells and may also have antibacterial and antifungal properties. Further research is required to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone in lab experiments include its unique molecular structure, which makes it suitable for use in various scientific research applications. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its exact mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to explore the compound's potential as a starting material for the synthesis of new pharmaceutical compounds with improved efficacy and reduced toxicity. Additionally, further research is required to elucidate the exact mechanism of action and biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceutical compounds, such as antitumor agents, antifungal agents, and anti-inflammatory agents. The compound has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-(4-acetylanilino)-1-(furan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(17)12-4-6-13(7-5-12)16-9-8-14(18)15-3-2-10-19-15/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOCBARLTXDNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Acetylphenyl)amino]-1-(furan-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4764545.png)

![1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4764555.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4764566.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764569.png)
![5-(difluoromethyl)-3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4764581.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4764586.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4764597.png)
![2-{1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4764602.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
